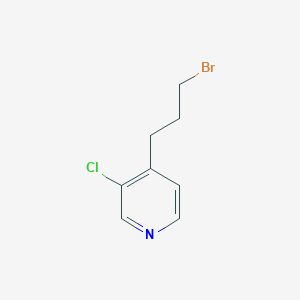

4-(3-Bromopropyl)-3-chloropyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Halogenated pyridine derivatives are a class of organic compounds that have become indispensable in contemporary organic synthesis. These molecules, characterized by a pyridine ring substituted with one or more halogen atoms, serve as crucial intermediates and building blocks for a wide range of functional materials and biologically active molecules. nbinno.comnih.govresearchgate.net The presence of halogen atoms, such as chlorine and bromine, on the electron-deficient pyridine ring significantly influences the molecule's reactivity, allowing for a diverse array of chemical transformations. nbinno.com

Practitioners in pharmaceutical and agrochemical development frequently utilize halopyridines to create diverse compound libraries for structure-activity relationship (SAR) studies. chemrxiv.org The carbon-halogen bond provides a reactive handle for numerous reactions, most notably cross-coupling reactions (like Suzuki and Sonogashira), which are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds. nbinno.comresearchgate.net The regioselective installation of a halogen is vital as it enables subsequent, precisely controlled bond-forming reactions. chemrxiv.org The development of novel methods to achieve selective halogenation of pyridines remains a significant area of research, addressing the limitations of classical electrophilic aromatic substitution, which often requires harsh conditions for electron-deficient rings. nih.govchemrxiv.org

Significance of the Pyridine Core as a Building Block in Chemical Research

The pyridine ring is one of the most prevalent heterocyclic scaffolds in the field of drug design and medicinal chemistry. nih.gov Its presence is notable in a vast number of FDA-approved drugs, highlighting its importance as a "privileged scaffold." nih.govrsc.org An analysis of drugs approved between 2014 and 2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle. nih.gov In total, 54 approved drugs from this period contain a pyridine moiety, with the largest number being anticancer agents (33%) and drugs targeting the central nervous system (20%). nih.gov

The significance of the pyridine core stems from several key properties. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve the aqueous solubility and bioavailability of a drug molecule. researchgate.net Furthermore, the pyridine ring is metabolically stable and can serve as a bioisostere for a benzene ring, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its pharmacological profile. researchgate.net Its structural importance is evident in numerous essential medicines, including the anti-cancer drug Imatinib, the antiviral agent Atazanavir, and the calcium channel blocker Amlodipine. nih.gov

Overview of Alkyl Halide Reactivity Principles in Synthetic Transformations

The reactivity of the alkyl halide portion of a molecule, such as the 3-bromopropyl group, is governed by fundamental principles of organic chemistry, primarily nucleophilic substitution and elimination reactions. The carbon-halogen bond is polar, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. slideshare.net

Two primary mechanisms for nucleophilic substitution exist: SN1 and SN2.

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon as the leaving group (halide) departs. byjus.com The reaction rate depends on the concentration of both the substrate and the nucleophile. byjus.com SN2 reactions are favored for primary and secondary alkyl halides due to lower steric hindrance. masterorganicchemistry.comlibretexts.org

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. byjus.com The rate-determining step is the formation of this carbocation, so the reaction rate depends only on the substrate concentration. byjus.com SN1 reactions are favored for tertiary and some secondary alkyl halides that can form stable carbocations. libretexts.org

Elimination reactions, E1 and E2, often compete with substitution reactions.

E2 (Elimination Bimolecular): This is a single-step concerted reaction where a strong base removes a proton from a carbon adjacent to the electrophilic carbon, leading to the formation of a double bond as the halide leaves. byjus.com Strong, sterically hindered bases favor E2 elimination. libretexts.org

E1 (Elimination Unimolecular): This reaction proceeds through the same carbocation intermediate as the SN1 pathway. byjus.com A weak base then removes an adjacent proton to form a double bond. It often occurs alongside SN1 reactions, especially at higher temperatures.

The outcome of a reaction involving an alkyl halide depends on several factors, including the structure of the alkyl halide (primary, secondary, or tertiary), the strength and concentration of the nucleophile/base, the solvent polarity, and the temperature. masterorganicchemistry.comlibretexts.org

| Reaction Type | Substrate Preference | Nucleophile/Base | Kinetics | Mechanism |

| SN2 | Methyl > Primary > Secondary | Strong, unhindered nucleophile | 2nd Order | Concerted, single step |

| SN1 | Tertiary > Secondary | Weak nucleophile | 1st Order | Stepwise, via carbocation |

| E2 | Tertiary > Secondary > Primary | Strong, often bulky base | 2nd Order | Concerted, single step |

| E1 | Tertiary > Secondary | Weak base | 1st Order | Stepwise, via carbocation |

Research Scope and Objectives Pertaining to 4-(3-Bromopropyl)-3-chloropyridine

The objective of this article is to provide a focused chemical analysis of the compound 4-(3-Bromopropyl)-3-chloropyridine. While this specific molecule is not extensively documented in readily available scientific literature, its structure combines three key functional groups whose chemistry is well-understood: a 3-chloropyridine (B48278) ring, a propyl chain, and a primary alkyl bromide.

This article will therefore analyze the compound by:

Contextualizing its place within the family of halogenated pyridines.

Dissecting the individual and combined chemical reactivity of its constituent parts.

Predicting its likely synthetic utility and reaction pathways based on established chemical principles.

The scope is strictly limited to the chemical nature of the compound, drawing on foundational principles of organic synthesis to infer its properties and potential applications as a bifunctional reagent. This analysis serves as a theoretical framework for researchers interested in the synthesis and application of novel, functionalized pyridine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

4-(3-bromopropyl)-3-chloropyridine |

InChI |

InChI=1S/C8H9BrClN/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |

InChI Key |

ISONBGWBCKRRDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCCBr)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 4 3 Bromopropyl 3 Chloropyridine

Identification of Key Synthons and Precursors

A retrosynthetic analysis of 4-(3-Bromopropyl)-3-chloropyridine begins by disconnecting the molecule at its most strategic bonds to reveal simpler, more readily available precursors. The most logical disconnections involve the carbon-carbon bond of the alkyl side chain and the carbon-chlorine bond on the pyridine (B92270) ring.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C4-alkyl chain. This approach disconnects the C-4 propyl chain, leading to a 3-chloropyridine (B48278) synthon and a three-carbon side chain synthon. The propyl group could be introduced via an alkylation reaction.

Pathway B: Disconnection of the C3-chloro substituent. This pathway involves the removal of the chlorine atom, suggesting a 4-(3-bromopropyl)pyridine (B1338005) precursor that would undergo a regioselective chlorination reaction at the C-3 position.

Further disconnection of the bromopropyl side chain is also a key consideration. The primary bromide is a versatile functional group that can be introduced late in the synthesis, for example, from a corresponding alcohol. This leads to a precursor such as 3-chloro-4-(3-hydroxypropyl)pyridine.

The key synthons and their corresponding commercially available or readily synthesizable precursors are summarized in the table below.

| Synthon | Precursor |

| 3-Chloropyridine | 3-Chloropyridine |

| 4-Propylpyridine | 4-Propylpyridine |

| 3-Hydroxypropyl synthon | 3-Bromo-1-propanol, 3-chloro-1-propanol |

| 3-Bromopropyl synthon | 1,3-Dibromopropane |

Disconnection Strategies for Pyridine Ring Functionalization at C-3 and C-4 Positions

The core of the synthetic challenge lies in the selective functionalization of the pyridine ring at the C-3 and C-4 positions. The electronic nature of the pyridine ring, being electron-deficient, dictates the feasibility and regioselectivity of various reactions.

Functionalization at C-4: The introduction of an alkyl group at the C-4 position of a pyridine ring can be achieved through several methods. One common approach is the Minisci reaction, which involves the addition of a radical to the protonated pyridine ring. However, controlling the regioselectivity between the C-2 and C-4 positions can be challenging. A more controlled method involves the use of pre-functionalized pyridines. For instance, a 4-halopyridine can undergo cross-coupling reactions, such as Kumada or Negishi coupling, with an appropriate organometallic reagent. Alternatively, direct C-H activation at the C-4 position is an emerging and powerful strategy. youtube.comchemrxiv.org

Functionalization at C-3: The introduction of a chlorine atom at the C-3 position is typically achieved through electrophilic aromatic substitution. However, direct chlorination of pyridine is often unselective and requires harsh conditions. A more effective strategy involves the use of pyridine-N-oxide, which activates the ring towards electrophilic substitution, primarily at the C-2 and C-4 positions. To achieve C-3 selectivity, one might need to block the more reactive positions or employ a directed metalation strategy. An alternative approach involves the use of Zincke imine intermediates, which can be selectively functionalized at the C-3 position. aminer.org

A promising strategy for constructing the 3,4-disubstituted pyridine core involves the use of pyridyne intermediates. Specifically, a 3,4-pyridyne, generated from a suitable precursor like 3-chloro-4-iodopyridine, can undergo regioselective addition of a nucleophile at the C-4 position, followed by quenching of the resulting anion at the C-3 position. nih.govnih.gov

Analytical Consideration of the Bromopropyl Side Chain as a Primary Alkyl Halide Moiety

The 3-bromopropyl side chain is a primary alkyl halide, which makes it a versatile handle for further synthetic transformations. However, its reactivity also presents a challenge during the synthesis. The bromide is a good leaving group and can participate in nucleophilic substitution and elimination reactions. Therefore, the introduction of the bromine atom is best planned as one of the final steps in the synthetic sequence to avoid unwanted side reactions.

A common and effective strategy is to introduce the side chain as a protected alcohol, such as a 3-hydroxypropyl group. The hydroxyl group is less reactive than the bromide and is stable to many of the reaction conditions required for the functionalization of the pyridine ring. Once the desired 3-chloro-4-(3-hydroxypropyl)pyridine is assembled, the alcohol can be converted to the bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). organic-chemistry.org

Strategic Approaches for Differential Halogen Introduction and Transformation

The presence of two different halogens, a chloro and a bromo substituent, requires careful strategic planning to ensure their selective introduction and to avoid unwanted cross-reactivity.

Strategy 1: Late-stage Bromination

This is the most logical approach. The synthesis would first focus on constructing the 3-chloro-4-(3-hydroxypropyl)pyridine core. The chlorine atom at the C-3 position is relatively unreactive towards nucleophilic substitution compared to a primary alkyl bromide. Therefore, the conversion of the terminal hydroxyl group to a bromide can be achieved selectively without affecting the C-3 chloro substituent.

Strategy 2: Halogen Exchange

While less direct, a halogen exchange reaction could be considered. For example, one could synthesize 3-bromo-4-(3-chloropropyl)pyridine and then selectively exchange the chlorine for bromine. However, achieving such selectivity would be challenging and likely inefficient.

Strategy 3: Building Blocks with Pre-installed Halogens

Another approach is to use building blocks that already contain the required halogens. For instance, one could envision a coupling reaction between a 3-chloropyridine derivative and a 3-bromopropyl-containing organometallic reagent. However, the presence of the bromide on the organometallic reagent could lead to complications such as Grignard exchange reactions.

Considering these factors, the most robust and efficient strategy would involve the late-stage conversion of a hydroxyl group to the bromide on a pre-formed 3-chloro-4-propylpyridine backbone. This minimizes potential side reactions and allows for a more controlled synthesis.

Reactivity and Mechanistic Investigations of 4 3 Bromopropyl 3 Chloropyridine

Reactivity of the Pyridine-Bound Halogen (3-Chloro)

The chloro group at the 3-position of the pyridine (B92270) ring is generally less reactive towards nucleophilic substitution than halogens at the 2- or 4-positions. However, under specific conditions, it can participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNA r) Pathways on the Pyridine Ring

Nucleophilic aromatic substitution (SNA r) is a key reaction for functionalizing pyridine rings. wikipedia.org The reactivity of halopyridines in SNA r reactions is highly dependent on the position of the halogen and the presence of activating groups. wikipedia.orgquimicaorganica.org

The regioselectivity of SNA r on the pyridine ring is governed by both electronic and steric factors. rsc.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgquora.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.

For 3-halopyridines, the halogen is not in a position that is electronically activated by the ring nitrogen for nucleophilic attack. quimicaorganica.org Consequently, SNA r reactions at the 3-position are generally more difficult to achieve and often require more forcing conditions, such as high temperatures or the use of strong nucleophiles. acs.orgacsgcipr.org The presence of the 4-(3-bromopropyl) group can exert a modest steric influence on the approach of a nucleophile to the 3-position.

Research has shown that the presence of additional electron-withdrawing groups on the pyridine ring can enhance the reactivity of a 3-chloro substituent towards SNA r. nih.gov For instance, the introduction of a nitro group can significantly increase the rate of substitution. nih.gov

| Factor | Influence on SNA r at the 3-Position |

| Electronic Effects | The nitrogen atom provides less activation for the 3-position compared to the 2- and 4-positions. quimicaorganica.org |

| Steric Effects | The 4-alkyl side chain may cause minor steric hindrance to an incoming nucleophile. |

| Activating Groups | Additional electron-withdrawing groups on the ring can increase reactivity. nih.gov |

In SNA r reactions, the nature of the leaving group is a critical factor. nih.gov Generally, the leaving group ability of halogens follows the order I > Br > Cl > F for many nucleophilic substitution reactions. However, in SNA r, this trend can be more complex and is often dependent on the specific reaction conditions and the nature of the nucleophile. nih.gov While chlorine is a reasonably good leaving group, its departure from the 3-position of a pyridine ring is less favorable than from the 2- or 4-positions due to the lower electronic activation. acs.org The relative reactivity of leaving groups can be a key determinant in the success of a given substitution reaction. acs.org

Electrophilic Substitution Reactivity of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.com When such reactions do occur, they typically proceed at the 3-position, as this position is less deactivated than the 2- and 4-positions. quora.comquora.com Attack at the 2- or 4-position would result in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com

The presence of a chloro group at the 3-position further deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution on 4-(3-bromopropyl)-3-chloropyridine would be expected to be very difficult and require harsh reaction conditions. quora.com

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropyl side chain offers a different site for chemical modification, primarily through nucleophilic aliphatic substitution reactions.

Nucleophilic Aliphatic Substitution Reactions (S N 1, S N 2)

The bromine atom on the propyl chain is susceptible to displacement by a wide variety of nucleophiles via either an S N 1 or S N 2 mechanism. petsd.orgyoutube.com

S N 2 Mechanism: Given that the bromine is attached to a primary carbon, the S N 2 pathway is generally favored. youtube.comlibretexts.org This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. petsd.orgdalalinstitute.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com The use of polar aprotic solvents typically favors S N 2 reactions. petsd.org

S N 1 Mechanism: An S N 1 mechanism is less likely for this primary alkyl bromide but cannot be entirely ruled out, especially with a poor nucleophile in a polar protic solvent. petsd.orgyoutube.com This two-step process would involve the initial departure of the bromide ion to form a primary carbocation, which would then be attacked by the nucleophile. petsd.org However, primary carbocations are highly unstable, making this pathway less favorable. youtube.com

The choice of nucleophile and reaction conditions will determine the outcome of the reaction at the alkyl bromide site. A wide range of functional groups can be introduced at this position, making it a valuable handle for further molecular elaboration.

| Reaction Type | Favored for 1° Alkyl Bromide | Key Features |

| S N 2 | Yes youtube.comlibretexts.org | Concerted, one-step mechanism. petsd.orgdalalinstitute.com Rate depends on [Substrate] and [Nucleophile]. youtube.com Favored by polar aprotic solvents. petsd.org |

| S N 1 | No | Two-step mechanism via a carbocation intermediate. petsd.org Rate depends on [Substrate]. Favored by polar protic solvents. petsd.org Unlikely due to instability of primary carbocation. youtube.com |

Impact of Alkyl Halide Classification on Reaction Mechanism

The carbon atom attached to the bromine in 4-(3-bromopropyl)-3-chloropyridine is a primary alkyl halide. This classification significantly influences the preferred reaction mechanism. Primary alkyl halides typically favor the S(_N)2 (bimolecular nucleophilic substitution) mechanism over the S(_N)1 (unimolecular nucleophilic substitution) mechanism. webassign.netuci.edu This is because the formation of a primary carbocation, a necessary intermediate for the S(_N)1 pathway, is energetically unfavorable. uci.edu

The S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. webassign.net The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. webassign.netyoutube.com In contrast, S(_N)1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate, and the rate is primarily dependent on the concentration of the alkyl halide. youtube.comlibretexts.org Given the primary nature of the alkyl bromide in 4-(3-bromopropyl)-3-chloropyridine, S(_N)2 reactions are the predominant substitution pathway.

However, it is important to note that steric hindrance around the reaction center can impede S(_N)2 reactions. While the propyl chain itself offers some flexibility, bulky nucleophiles or substituents on the pyridine ring could potentially slow down the reaction rate. msu.edu

Bromide as a Leaving Group in Alkyl Systems

The nature of the leaving group is a critical factor in determining the rate of both S(_N)1 and S(_N)2 reactions. libretexts.org A good leaving group is a species that is stable on its own, typically a weak base. libretexts.org In the case of alkyl halides, the leaving group ability increases down the halogen group in the periodic table. libretexts.orgquimicaorganica.org Therefore, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) and fluoride (B91410) (F⁻), but not as effective as iodide (I⁻). libretexts.orgquimicaorganica.org

The carbon-bromine bond is weaker than the carbon-chlorine bond, making it easier to break during the substitution reaction. libretexts.org This inherent property of bromide contributes to the higher reactivity of the propyl bromide side chain compared to the chloro-substituted pyridine ring in 4-(3-bromopropyl)-3-chloropyridine. The stability of the resulting bromide anion, being a relatively weak base, further facilitates its departure from the molecule. libretexts.org

Elimination Reactions (E1, E2) for Alkene Formation

In addition to substitution reactions, alkyl halides can also undergo elimination reactions to form alkenes. ucsb.edu The two primary mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.comamazonaws.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. youtube.comamazonaws.com This mechanism is favored by strong, sterically hindered bases and is a second-order reaction, dependent on the concentrations of both the substrate and the base. youtube.comamazonaws.com For 4-(3-bromopropyl)-3-chloropyridine, an E2 reaction would involve the removal of a proton from the second carbon of the propyl chain, leading to the formation of 4-(prop-2-en-1-yl)-3-chloropyridine.

The E1 mechanism , on the other hand, is a two-step process that begins with the formation of a carbocation intermediate, similar to the S(_N)1 reaction. libretexts.orglumenlearning.com This is the rate-determining step. libretexts.org In the second step, a weak base removes a proton from a β-carbon to form the alkene. lumenlearning.com E1 reactions are favored by weak bases and polar protic solvents and are typically first-order reactions. lumenlearning.com Given that 4-(3-bromopropyl)-3-chloropyridine is a primary alkyl halide, the E1 pathway is less likely due to the instability of the primary carbocation that would need to form. libretexts.org Therefore, elimination reactions involving this compound are more likely to proceed via the E2 mechanism.

Competition between substitution (S(_N)2) and elimination (E2) is a common phenomenon. The choice of base/nucleophile and reaction conditions plays a crucial role in determining the major product. Strong, bulky bases tend to favor elimination, while strong, non-bulky nucleophiles favor substitution. ucsb.edu

Radical Reactions Involving Alkyl Halides

Alkyl halides can also participate in radical reactions, typically initiated by light or heat. libretexts.org The mechanism involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. In the context of alkyl halides, this could be the cleavage of the carbon-bromine bond, although this is less common than the initiation involving a radical initiator.

Propagation: A radical abstracts an atom from another molecule to generate a new radical. For instance, a bromine radical could abstract a hydrogen atom from the propyl chain, creating an alkyl radical. libretexts.org This alkyl radical can then react with another molecule, propagating the chain reaction. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction. libretexts.org

While radical reactions of alkyl halides are well-documented, their application to a specific molecule like 4-(3-bromopropyl)-3-chloropyridine would depend on the specific reaction conditions and the presence of radical initiators. For example, reactions involving certain organometallic reagents can proceed through radical mechanisms. masterorganicchemistry.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in 4-(3-bromopropyl)-3-chloropyridine can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and bases, widely used in organic synthesis for the formation of new carbon-carbon bonds. libretexts.orglibretexts.org

Grignard Reagent Formation: The reaction of an alkyl halide with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) yields a Grignard reagent (R-MgX). masterorganicchemistry.comlibretexts.org In the case of 4-(3-bromopropyl)-3-chloropyridine, the Grignard reagent would be formed at the propyl bromide site, resulting in 3-chloro-4-(3-(magnesiobromo)propyl)pyridine. The ether solvent is crucial for stabilizing the Grignar reagent through coordination with the magnesium atom. libretexts.orglibretexts.org

Organolithium Reagent Formation: Similarly, reacting an alkyl halide with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, produces an organolithium reagent (R-Li). masterorganicchemistry.com This reaction would yield 3-chloro-4-(3-lithiatedpropyl)pyridine. Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

It is important to note that the formation of these organometallic reagents must be carried out under anhydrous (dry) conditions, as they are highly reactive towards water and other protic solvents. masterorganicchemistry.comlibretexts.org The presence of the chloro-substituent on the pyridine ring could potentially interfere with the formation or stability of the organometallic reagent, presenting a chemoselectivity challenge.

Chemoselectivity Challenges and Strategies in Bifunctional Halogenated Systems

The presence of two different halogen atoms in 4-(3-bromopropyl)-3-chloropyridine—a bromine on the alkyl chain and a chlorine on the pyridine ring—presents a significant chemoselectivity challenge. The goal in many synthetic applications is to selectively react at one site while leaving the other untouched.

The reactivity of a carbon-halogen bond is influenced by several factors, including bond strength and the stability of the leaving group. libretexts.org As discussed earlier, the C-Br bond is weaker and bromide is a better leaving group than chloride. quimicaorganica.orglibretexts.org This inherent difference in reactivity forms the basis for achieving chemoselectivity.

Strategies for selective reactions:

Nucleophilic Substitution: For S(_N)2 reactions, the greater reactivity of the primary alkyl bromide allows for selective substitution at the propyl chain under carefully controlled conditions. By using a mild nucleophile and moderate temperatures, the less reactive aryl chloride on the pyridine ring is likely to remain intact.

Organometallic Reagent Formation: The formation of Grignard or organolithium reagents is expected to occur preferentially at the more reactive C-Br bond. This allows for subsequent reactions, such as additions to carbonyl compounds or cross-coupling reactions, to be directed to the end of the propyl chain.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, often exhibit selectivity based on the C-X bond energy. The C-Br bond will typically react preferentially over the C-Cl bond, allowing for the introduction of new functional groups at the propyl terminus.

Careful selection of reagents, catalysts, and reaction conditions is paramount to overcoming chemoselectivity challenges and achieving the desired synthetic outcome.

Electronic and Steric Influence of Substituents on Molecular Reactivity

The reactivity of 4-(3-bromopropyl)-3-chloropyridine is not solely determined by the halogen atoms but is also influenced by the electronic and steric properties of the entire molecule.

Electronic Effects:

The pyridine ring is an electron-withdrawing system due to the electronegativity of the nitrogen atom. The chlorine atom, being an electronegative substituent, further withdraws electron density from the ring. chemrxiv.org This electronic environment can influence the reactivity of the propyl side chain. The electron-withdrawing nature of the substituted pyridine ring can have a modest activating effect on the C-Br bond towards nucleophilic attack by slightly increasing the electrophilicity of the carbon atom.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. mdpi.com In 4-(3-bromopropyl)-3-chloropyridine, the propyl chain provides some flexibility, but the pyridine ring itself is a relatively bulky group. The position of the propyl chain at the 4-position of the pyridine ring is less sterically hindered than if it were at the 2- or 3-position, adjacent to the nitrogen or the chlorine atom. This relatively open position facilitates access of nucleophiles to the C-Br bond.

Inductive and Resonance Effects of Chlorine on the Pyridine Ring

The reactivity of the pyridine ring in 4-(3-bromopropyl)-3-chloropyridine is significantly influenced by the electronic properties of the chlorine substituent. Chlorine exerts two primary electronic effects on the aromatic ring: the inductive effect and the resonance effect. doubtnut.comlibretexts.org

| Electronic Effect | Description | Impact on Pyridine Ring |

| Inductive Effect (-I) | Withdrawal of sigma (σ) electrons due to the high electronegativity of chlorine. libretexts.org | Decreases overall electron density, deactivating the ring towards electrophilic substitution. uoanbar.edu.iq |

| Resonance Effect (+R) | Donation of lone pair electrons from chlorine into the pi (π) system of the ring. quora.com | Increases electron density at ortho and para positions, partially counteracting the inductive deactivation at these sites. doubtnut.com |

Steric Hindrance from the Bromopropyl Chain

The 4-(3-bromopropyl) group introduces steric bulk to the pyridine ring, which can influence its reactivity. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The bromopropyl chain, with its free rotation around the carbon-carbon single bonds, can adopt various conformations, some of which may block access to the adjacent reactive sites on the pyridine ring.

For reactions involving the nitrogen atom of the pyridine ring, such as protonation or coordination to a metal center, the 4-position of the substituent minimizes direct steric clash with the nitrogen lone pair. However, for reactions at the C-3 or C-5 positions, the bromopropyl chain can exert a more significant steric effect. The flexibility of the propyl chain allows it to shield these positions, potentially slowing down or preventing the approach of a reactant. Research on substituted pyridines has shown that the steric hindrance of alkyl substituents can lower the formation constants of complexes. rsc.org This effect is often entropy-driven, as the bulky group restricts the freedom of rotation of the coordinating pyridine molecule. rsc.org In the case of 4-(3-bromopropyl)-3-chloropyridine, the combined steric bulk of the bromopropyl chain and the adjacent chlorine atom at the 3-position can create a crowded environment, potentially directing incoming reagents to the less hindered side of the ring.

Computational Chemistry for Mechanistic Elucidation and Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules like 4-(3-bromopropyl)-3-chloropyridine. youtube.com By modeling molecular structures and their electronic properties, researchers can gain insights into reaction mechanisms, transition states, and reactivity trends that are often difficult to obtain through experimental means alone. youtube.comnih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to study reaction mechanisms, calculate thermodynamic properties, and predict the geometries of reactants, products, and transition states. nih.govyoutube.com

For molecules like 4-(3-bromopropyl)-3-chloropyridine, DFT calculations can be used to map out the potential energy surface for various reactions. This involves identifying the lowest energy pathways from reactants to products, which proceed through high-energy transition states. youtube.com The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. nih.gov DFT studies on related systems, such as chloropyridines and other substituted pyridines, have provided valuable insights into their reactivity. For instance, calculations have been used to determine the energetics of pyridine substitution and to understand the influence of substituents on reaction barriers. researchgate.netresearchgate.net In the context of 4-(3-bromopropyl)-3-chloropyridine, DFT could be used to model nucleophilic substitution reactions at the carbon bearing the bromine atom or at the chlorinated positions on the pyridine ring, helping to elucidate the most likely reaction pathways and the structures of the key intermediates and transition states. nih.gov Studies have shown that DFT can successfully predict the rate-determining steps and the influence of electronic effects on activation energies in similar pyridine systems. researchgate.net

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and transition state energies. nih.govyoutube.com | Prediction of reaction rates, identification of rate-determining steps, and understanding substituent effects on reactivity. nih.govresearchgate.net |

| Climbing Image Nudged Elastic Band (CI-NEB) | A method used with DFT to find the minimum energy path and transition state between known reactants and products. nih.gov | Detailed energy profiles along the reaction coordinate. nih.gov |

Frontier Molecular Orbital (FMO) Analysis in Correlating Reactivity Trends

Frontier Molecular Orbital (FMO) theory is a fundamental concept in physical organic chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. numberanalytics.com

The energy and spatial distribution of the HOMO and LUMO of 4-(3-bromopropyl)-3-chloropyridine can provide significant clues about its reactivity. acs.orgacs.org

HOMO: The location of the HOMO will indicate the most likely site for electrophilic attack. In a molecule with multiple potential nucleophilic sites (the pyridine nitrogen, the chlorine atom, and the bromine atom), the region with the largest HOMO coefficient is the most electron-rich and therefore most susceptible to electrophiles.

LUMO: The location of the LUMO will indicate the most likely site for nucleophilic attack. The region with the largest LUMO coefficient is the most electron-deficient and will be the preferred target for a nucleophile.

For 4-(3-bromopropyl)-3-chloropyridine, FMO analysis would likely show that the LUMO is distributed over the pyridine ring, with significant coefficients on the carbon atoms ortho and para to the electron-withdrawing nitrogen and chlorine atoms, making these sites prone to nucleophilic attack. The analysis can also predict the reactivity of the bromopropyl chain. The interaction between the HOMO of a nucleophile and the LUMO localized on the C-Br bond would be central to predicting the facility of nucleophilic substitution at the propyl chain. numberanalytics.com FMO theory has been successfully applied to understand reactivity in a wide range of chemical systems, including cycloadditions and substitution reactions. wikipedia.org For large or complex molecules, extensions of FMO theory, such as frontier molecular orbitalets (FMOLs), have been developed to better pinpoint the locality of reactive sites. acs.orgnih.gov

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methods for Separation and Purity Assessment

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. amazonaws.com In the synthesis of pyridine (B92270) derivatives, GC with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is frequently employed to assess purity, identify by-products, and quantify residual solvents. researchgate.net

For a compound like 4-(3-Bromopropyl)-3-chloropyridine, a typical GC method would involve a capillary column, such as one with a dimethylpolysiloxane stationary phase. bldpharm.com The method would be developed to ensure sufficient resolution between the starting materials, the main product, and any potential impurities, such as isomers or degradation products.

Table 1: Illustrative GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | DB-5, HP-1 (non-polar) or DB-WAX (polar) researchgate.net | Separation of analytes based on boiling point and polarity. |

| Injector Temp. | 250 - 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elutes a wide range of compounds with varying volatilities. |

| Detector | FID or MS researchgate.net | FID for general quantification; MS for identification. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

Note: This table represents typical conditions for related analyses; specific parameters for 4-(3-Bromopropyl)-3-chloropyridine would require experimental validation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

In the synthesis of 4-(3-Bromopropyl)-3-chloropyridine, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a suitable solvent system. The separated spots are visualized, typically under UV light. The relative retention factor (Rf) values of the starting material and product would be distinct, allowing for a qualitative assessment of the reaction's progress.

Table 2: Example TLC System for Reaction Monitoring

| Component | Description | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent common for a wide range of organic compounds. |

| Mobile Phase | Ethyl Acetate / Hexane mixture | The polarity is adjusted to achieve good separation (Rf values ideally between 0.2 and 0.8). |

| Visualization | UV lamp (254 nm) | Allows for the detection of UV-active compounds like pyridines. |

In-line and On-line Reaction Monitoring for Process Optimization and Control

Modern process chemistry increasingly relies on in-line and on-line analytical techniques to monitor reactions in real-time. googleapis.com These Process Analytical Technologies (PAT) provide immediate data on reaction kinetics, concentration of species, and impurity formation, enabling precise control and optimization. google.com Techniques like Raman and Infrared spectroscopy are particularly powerful for in-situ monitoring. justia.com

For the synthesis of 4-(3-Bromopropyl)-3-chloropyridine, an in-line probe could be inserted directly into the reactor. This would allow chemists to:

Track Reactant Consumption and Product Formation: Follow the disappearance of characteristic spectral peaks of reactants and the appearance of product peaks.

Detect Intermediates: Identify transient species that may provide insight into the reaction mechanism.

Determine Reaction Endpoint: Accurately identify when the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times or excess reagents.

This real-time data is crucial for developing robust and efficient synthetic processes suitable for scale-up. researchgate.net

High-Throughput Experimentation (HTE) Platforms in Organic Synthesis Optimization

High-Throughput Experimentation (HTE) revolutionizes the optimization of chemical reactions by enabling the rapid, parallel execution of a large number of experiments on a small scale. epdf.pub This approach allows for the systematic screening of numerous variables, such as catalysts, solvents, bases, and temperatures, in a fraction of the time required by traditional one-at-a-time methods. chemicalbook.com

The optimization of the synthesis of 4-(3-Bromopropyl)-3-chloropyridine could benefit significantly from HTE. For instance, if its synthesis involves a cross-coupling reaction, an HTE platform could be used to screen a wide array of palladium catalysts and ligands to identify the optimal combination for maximizing yield and minimizing by-products. The results from these small-scale reactions are typically analyzed rapidly using automated LC-MS systems, generating large datasets that can guide the selection of ideal conditions for larger-scale production. chemicalbook.com This methodology accelerates development, reduces material consumption, and often leads to the discovery of more efficient and robust synthetic routes.

Synthetic Applications and Chemical Transformations of 4 3 Bromopropyl 3 Chloropyridine

Utility as a Versatile Bifunctional Building Block in Organic Synthesis

4-(3-Bromopropyl)-3-chloropyridine serves as a versatile building block due to its two reactive centers. The chloro-substituted pyridine (B92270) ring and the bromo-substituted propyl chain can undergo a variety of chemical transformations independently. This dual reactivity allows for the sequential or simultaneous introduction of different functional groups, making it a valuable precursor for synthesizing a wide range of more complex molecules. This characteristic is particularly useful in the creation of novel heterocyclic and macrocyclic compounds, as well as in the design of specialized ligands for metal complexes.

Selective Functionalization at Distinct Halogen Sites

The differential reactivity of the chlorine and bromine atoms in 4-(3-bromopropyl)-3-chloropyridine is a cornerstone of its synthetic utility. This allows for chemoselective reactions, where one halogen can be targeted while the other remains intact for subsequent transformations.

Chemoselective Nucleophilic Substitution at the 3-Chloro Position of Pyridine

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgmdpi.comyoutube.com This type of reaction typically requires an activated aromatic ring, and the electron-withdrawing nature of the pyridine nitrogen facilitates this process. Various nucleophiles, such as amines, can displace the chloride to form new carbon-nitrogen bonds. youtube.com The reaction conditions, including the choice of solvent and temperature, can be tailored to favor substitution at this position while leaving the terminal bromine of the propyl chain unaffected. rsc.orgmdpi.com

Chemoselective Nucleophilic Substitution at the Terminal Bromine of the Propyl Chain

The bromine atom at the end of the propyl chain is part of a primary alkyl bromide, making it highly reactive towards nucleophilic substitution via an SN2 mechanism. nih.gov This allows for the introduction of a wide array of functional groups by reacting it with nucleophiles like amines, thiols, or cyanides. For instance, reaction with morpholine (B109124) would yield 4-(3-morpholinopropyl)-3-chloropyridine. bldpharm.com The conditions for these reactions are generally milder than those required for SNAr on the pyridine ring, enabling selective functionalization of the propyl chain.

Differentiated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The two halogen atoms also allow for selective participation in various palladium-catalyzed cross-coupling reactions. rsc.org

Suzuki Coupling: This reaction pairs the halo-pyridine with a boronic acid or ester. libretexts.orgorganic-chemistry.org The chloro group on the pyridine ring can undergo Suzuki coupling to form a new carbon-carbon bond, creating biaryl structures. researchgate.netnih.gov By carefully selecting the catalyst and reaction conditions, this transformation can be achieved selectively. organic-chemistry.orgcommonorganicchemistry.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. mdpi.com This can be used to introduce alkenyl substituents onto the pyridine ring at the 3-position. Intramolecular Heck reactions are also a powerful tool for forming macrocycles. mdpi.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. nih.govscirp.orgorganic-chemistry.org This is a valuable method for constructing molecules with sp-hybridized carbon atoms linked to the pyridine core. scirp.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. wikipedia.orgthermofisher.comorganic-chemistry.orglibretexts.org It is known for its high functional group tolerance and is effective for creating both sp²-sp² and sp²-sp³ carbon-carbon bonds. wikipedia.orgthermofisher.comnih.gov

Derivatization for the Synthesis of Complex Heterocyclic and Macrocyclic Compounds

The bifunctional nature of 4-(3-bromopropyl)-3-chloropyridine makes it an ideal starting material for the synthesis of complex heterocyclic and macrocyclic structures. nih.govnih.govresearchgate.net By first functionalizing one of the halogenated sites and then performing a subsequent reaction at the other, chemists can construct elaborate molecular architectures. For example, the propyl chain can be used to link the pyridine ring to another molecular fragment, followed by an intramolecular reaction involving the chloro group to form a new ring system. Intramolecular Heck reactions, for instance, are a known strategy for creating large macrocyclic rings. mdpi.com

Application in Ligand Design for Metal Complex Chemistry

Derivatives of 4-(3-bromopropyl)-3-chloropyridine are valuable in the design of ligands for metal complexes. rsc.orgcityu.edu.hkekb.egnih.govnih.gov The pyridine nitrogen atom is a classic coordination site for metal ions. By introducing other donor atoms through functionalization of the chloro and bromo positions, polydentate ligands can be synthesized. These ligands can then be used to form stable complexes with a variety of transition metals. The specific properties of the resulting metal complexes, such as their catalytic activity or magnetic properties, can be fine-tuned by altering the substituents on the pyridine ring and the propyl chain. cityu.edu.hkekb.eg

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes to Halogenated Pyridines

The development of environmentally benign and efficient methods for synthesizing halogenated pyridines is a critical area of future research. Traditional methods often rely on harsh reagents and produce significant waste. Modern synthetic strategies are increasingly focused on sustainability, atom economy, and the use of greener solvents. For instance, employing dichloromethane (B109758) as a solvent is a step towards greener chemistry, though it may necessitate longer reaction times.

Future efforts will likely concentrate on metal-free synthesis, cascade reactions, and one-pot procedures to minimize intermediate purification steps and reduce solvent usage. mdpi.comacs.org The use of readily available and inexpensive starting materials is also a key consideration. acs.org For example, a novel, environmentally friendly method has been developed for the synthesis of diarylamines from aromatic aldehydes and amines in a one-pot strategy. acs.org Research into solid-phase synthesis and flow chemistry could also offer more sustainable and scalable routes to these important intermediates.

Exploration of New Catalytic Systems for Highly Selective Transformations of 4-(3-Bromopropyl)-3-chloropyridine

The two distinct halogen atoms in 4-(3-bromopropyl)-3-chloropyridine, bromine and chlorine, offer differential reactivity that can be exploited for selective functionalization. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high selectivity for transformations at either the C-Br or C-Cl bond.

Transition-metal catalysis is a powerful tool for C-H functionalization and cross-coupling reactions. researchgate.net The development of new ligands and catalysts will be crucial for enhancing the efficiency and selectivity of these reactions. researchgate.net For example, rhodium-catalyzed processes have shown promise in the synthesis of functionalized carbolines. acs.org Furthermore, photoredox catalysis is an emerging area that could enable novel transformations of halogenated pyridines under mild conditions. researchgate.net The goal is to create a toolbox of catalytic methods that allow for the programmed, stepwise functionalization of the pyridine (B92270) ring and the propyl side chain, providing access to a diverse range of derivatives.

Advanced Mechanistic Investigations Employing Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research will increasingly rely on a synergistic approach that combines experimental techniques with computational modeling. acs.org In-situ spectroscopic methods, such as IR and NMR, can provide real-time information about reaction intermediates.

Computational tools, particularly density functional theory (DFT), can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. acs.org This integrated approach can accelerate the optimization of reaction conditions and guide the design of new catalysts and reagents. For example, computational analysis has been used to understand the kinetically favored pathways in cycloaddition reactions. acs.org By combining experimental evidence with theoretical calculations, researchers can gain unprecedented insight into the intricate details of chemical transformations involving halogenated pyridines.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. researchgate.net These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. nih.gov In the context of 4-(3-bromopropyl)-3-chloropyridine, ML models could be trained to predict the optimal conditions for a desired transformation, such as the choice of catalyst, solvent, and temperature.

High-throughput experimentation (HTE) can be used to rapidly generate large datasets for training these ML models. nih.govacs.org This data-driven approach can significantly accelerate the discovery and optimization of new reactions, reducing the time and resources required for traditional trial-and-error experimentation. acs.org As these technologies mature, they will become indispensable tools for designing novel and efficient synthetic routes to complex molecules derived from halogenated pyridines.

Expanding the Scope of Functionalization Strategies for Complex Heterocyclic Architectures

While significant progress has been made in the functionalization of simple pyridines, the selective modification of more complex heterocyclic systems remains a challenge. Future research will focus on developing new strategies to functionalize intricate molecular scaffolds containing the pyridine motif. researchgate.net This includes the development of late-stage functionalization methods, which allow for the modification of complex molecules at a late stage in the synthetic sequence, thereby providing rapid access to a library of analogues for biological screening. researchgate.net

Strategies such as C-H activation, which allows for the direct conversion of C-H bonds into new functional groups, will be crucial in this endeavor. researchgate.net Additionally, the development of novel ring-forming reactions, or annulations, will enable the construction of polycyclic and spirocyclic systems incorporating the pyridine core. acs.org The ultimate goal is to expand the chemical space accessible from readily available building blocks like 4-(3-bromopropyl)-3-chloropyridine, paving the way for the discovery of new therapeutic agents and functional materials.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.